![molecular formula C18H18Cl3FN4OS B560029 Afuresertib hydrochloride CAS No. 1047645-82-8](/img/structure/B560029.png)
Afuresertib hydrochloride
説明
Afuresertib hydrochloride is an orally active, small-molecule, proto-oncogene protein c-akt (also known as protein kinase B or PKB) inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine . It has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic .
Molecular Structure Analysis
The molecular formula of Afuresertib hydrochloride is C18H18Cl3FN4OS . The InChI representation of its structure is InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16 (14 (19)9-23-25)13-7-15 (27-17 (13)20)18 (26)24-12 (8-22)6-10-3-2-4-11 (21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3, (H,24,26);1H/t12-;/m0./s1
.
科学的研究の応用
Treatment of Multiple Myeloma
Afuresertib has shown favorable safety, pharmacokinetics, and clinical activity in the treatment of multiple myeloma . It is a novel AKT inhibitor that provides proliferative and antiapoptotic signals, possibly contributing to drug resistance . In a phase 1 study, afuresertib demonstrated single-agent activity against hematologic malignancies, especially for multiple myeloma .
Treatment of Hematologic Malignancies
Afuresertib has been used in trials studying the treatment of hematologic neoplasms . The PI3K/AKT pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals . Afuresertib, an oral AKT inhibitor, has shown clinical activity against these malignancies .
Treatment of Platinum Resistant Ovarian Cancer (PROC)
Afuresertib is under development as a new class of agents that may provide physicians with a new clinical option to control PROC progression . Afuresertib plus chemotherapy has demonstrated anti-tumor efficacy and an acceptable safety profile in patients with PROC .
Treatment of Advanced Solid Tumors
Afuresertib has shown clinical efficacy in multiple tumors . In a study, the combination therapy of LAE005 (PD-L1 antibody) plus afuresertib plus nab-paclitaxel was assessed for safety, tolerability, and anti-tumor activity in advanced solid tumors, primarily in TNBC .
Treatment of Non-Hodgkin Lymphoma
Clinical activity of afuresertib was observed in non-Hodgkin lymphoma . This suggests that afuresertib could be a potential therapeutic strategy for this type of cancer .
Treatment of Langerhan’s Cell Histiocytosis
Afuresertib has shown clinical activity in Langerhan’s cell histiocytosis . This indicates that afuresertib could be a potential treatment option for this rare disease .
特性
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJOPFTGMHYNV-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146712 | |
Record name | Afuresertib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afuresertib hydrochloride | |
CAS RN |
1047645-82-8 | |
Record name | Afuresertib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。